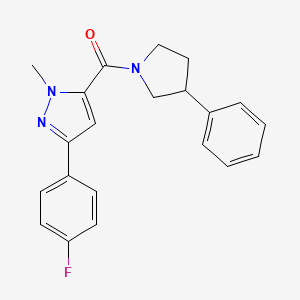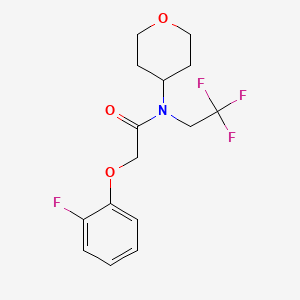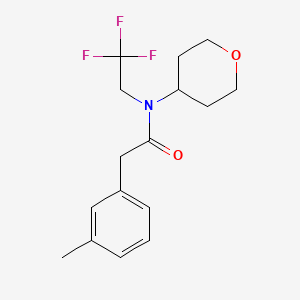
3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole (FMPP) is a novel pyrazole derivative that has been recently studied for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer activities. FMPP has been shown to be highly effective in laboratory experiments, making it an attractive candidate for further research and development.
Aplicaciones Científicas De Investigación
3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole has been studied for its potential therapeutic applications in various scientific research areas. It has been found to possess anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer activities. In addition, 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole has been found to be highly effective in laboratory experiments, making it an attractive candidate for further research and development.
Mecanismo De Acción
The mechanism of action of 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole is still being studied. However, it is believed that 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole acts on various targets, including proteins, enzymes, and receptors, to produce its therapeutic effects. In particular, 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole has been found to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation, and to inhibit its activity. Additionally, 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole has been found to interact with the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, and to inhibit its activity.
Biochemical and Physiological Effects
3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole has been found to possess a wide range of biochemical and physiological effects. In laboratory experiments, 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole has been found to inhibit the production of leukotrienes, which are involved in the inflammatory response. Furthermore, 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. Finally, 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole has been found to possess anti-bacterial, anti-fungal, and anti-cancer activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole has a number of advantages and limitations for laboratory experiments. The main advantage of 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole is that it is highly effective in laboratory experiments, making it an attractive candidate for further research and development. Additionally, 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole is relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole also has a few limitations. 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole is relatively unstable and can degrade over time, making it difficult to store for long periods of time. Additionally, 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole is relatively insoluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
The potential therapeutic applications of 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole are still being studied, and there are a number of potential future directions for research. For example, further studies could be conducted to explore the effects of 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole on other targets, such as proteins, enzymes, and receptors. Additionally, further studies could be conducted to investigate the potential synergistic effects of 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole with other compounds. Finally, further studies could be conducted to explore the potential therapeutic applications of 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole in various diseases and conditions.
Métodos De Síntesis
3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole is synthesized via a three-step process. The first step involves the reaction of 4-fluorophenylacetonitrile (FPA) with 3-phenylpyrrolidine-1-carbonyl chloride (PPCC) to form the intermediate product, 3-phenylpyrrolidine-1-carbonyl-4-fluorophenylacetonitrile (PFPAC). The second step involves the reaction of PFPAC with methyl acrylate to produce the desired product, 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole (3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole). The third step involves the purification of 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole via column chromatography.
Propiedades
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-(3-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c1-24-20(13-19(23-24)16-7-9-18(22)10-8-16)21(26)25-12-11-17(14-25)15-5-3-2-4-6-15/h2-10,13,17H,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLFXLBHTGFAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-phenylpyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{5-ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-methylacetamide](/img/structure/B6505194.png)
![2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B6505201.png)
![6-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B6505203.png)
![ethyl 3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate](/img/structure/B6505213.png)
![2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}oxy)-4-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B6505234.png)
![4-methoxy-2-{[1-(pyridine-3-sulfonyl)azetidin-3-yl]oxy}-1,3-benzothiazole](/img/structure/B6505237.png)
![N-(butan-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6505243.png)
![2-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B6505256.png)
![3-(2,5-dimethoxyphenyl)-1-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B6505264.png)
![4-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6505267.png)
![N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-(trifluoromethoxy)benzamide](/img/structure/B6505279.png)
![3-(4-fluorophenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6505286.png)